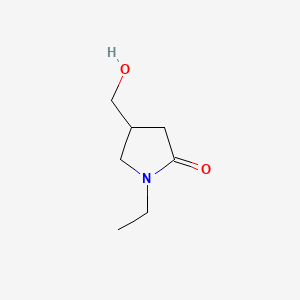

1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-8-4-6(5-9)3-7(8)10/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUCSWPMKAMAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677751 | |

| Record name | 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-53-3 | |

| Record name | 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-(hydroxymethyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for producing 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is approached with a focus on chemical principles, providing detailed protocols and mechanistic insights to empower researchers in their experimental design and execution.

Introduction

This compound is a substituted γ-lactam, a structural motif present in a wide array of biologically active molecules. The pyrrolidin-2-one core is a key pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities. The presence of an N-ethyl group and a C4-hydroxymethyl substituent offers opportunities for further molecular elaboration, making this compound a versatile building block for the synthesis of novel chemical entities. This guide outlines two primary, efficient, and scalable synthetic routes starting from readily available precursors.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound (1), points to a key intermediate, a 1-ethyl-5-oxopyrrolidine-3-carboxylic acid derivative (2). This intermediate can be accessed through a robust and atom-economical reaction between itaconic acid (3) and ethylamine (4). The carboxylic acid or its corresponding ester can then be reduced to the desired primary alcohol.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: From Itaconic Acid via Carboxylic Acid Intermediate

This pathway involves the direct reaction of itaconic acid with ethylamine to form the corresponding N-ethylated pyrrolidinone carboxylic acid, followed by reduction.

Step 1: Synthesis of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid

The initial step leverages a cascade aza-Michael addition-cyclization reaction. The primary amine, ethylamine, acts as a nucleophile, adding to the activated double bond of itaconic acid. This is followed by an intramolecular condensation to form the stable five-membered lactam ring.[1][2][3]

Reaction Mechanism:

-

Aza-Michael Addition: The nucleophilic ethylamine attacks the β-carbon of the α,β-unsaturated dicarboxylic acid (itaconic acid).

-

Intramolecular Amidation (Cyclization): The newly formed secondary amine then attacks one of the carboxylic acid groups, leading to the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water to form the pyrrolidin-2-one ring.

Caption: Reaction scheme for the formation of the pyrrolidinone carboxylic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 eq) in water.

-

To this solution, add a 70% aqueous solution of ethylamine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-ethyl-5-oxopyrrolidine-3-carboxylic acid as a white solid.

Step 2: Reduction of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid

The carboxylic acid is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][5]

Reaction Mechanism:

The hydride from LiAlH₄ attacks the carbonyl carbon of the carboxylic acid. A series of hydride additions and eliminations, involving coordination of the aluminum to the oxygen atoms, ultimately leads to the formation of the primary alcohol upon aqueous workup.

Experimental Protocol:

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Synthesis Pathway II: From Itaconic Acid via Ester Intermediate

This pathway involves an initial esterification of the intermediate carboxylic acid, followed by reduction of the ester. This can sometimes lead to cleaner reactions and easier purifications.

Step 1: Synthesis of Ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate

Following the synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid as described in Pathway I, the carboxylic acid is converted to its ethyl ester.

Reaction Mechanism (Fischer Esterification):

In the presence of a strong acid catalyst (e.g., sulfuric acid), ethanol acts as a nucleophile and attacks the protonated carbonyl carbon of the carboxylic acid. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Experimental Protocol:

-

Suspend 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, which can be purified by vacuum distillation or column chromatography.

Step 2: Reduction of Ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate

The ethyl ester is then reduced to the target alcohol. Both lithium aluminum hydride and sodium borohydride (under specific conditions) can be employed for this transformation.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

The protocol is similar to the reduction of the carboxylic acid described in Pathway I.

Method B: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder reducing agent than LiAlH₄ and generally does not reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of a Lewis acid or by performing the reaction in a protic solvent at elevated temperatures.[6][7][8]

Experimental Protocol (NaBH₄/Methanol):

-

Dissolve ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in methanol.

-

Add sodium borohydride (2.0-4.0 eq) portion-wise to the solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of acetic acid or dilute hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography to yield this compound.

Summary of Synthesis Pathways

| Pathway | Intermediate | Reducing Agent | Advantages | Disadvantages |

| I | 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid | LiAlH₄ | Fewer steps | Requires a strong, pyrophoric reducing agent. |

| II | Ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate | LiAlH₄ or NaBH₄ | Potentially cleaner reduction; milder reducing agent (NaBH₄) can be used. | Additional esterification step required. |

Visualization of Synthetic Workflows

Caption: Comparative workflow of the two primary synthesis pathways.

Conclusion

The synthesis of this compound can be efficiently achieved from itaconic acid and ethylamine through two reliable pathways. The choice between the direct reduction of the carboxylic acid intermediate (Pathway I) and the reduction of the corresponding ester (Pathway II) will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. Both routes offer a solid foundation for the production of this versatile building block for further exploration in drug discovery and development.

References

-

Farmer, M. C., & Epps, T. H., III. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 787. [Link]

-

Farmer, M. C., & Epps, T. H., III. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7. [Link]

-

Farmer, M. C., & Epps, T. H., III. (2019). Schematic overview of possible aza-Michael addition reactions on itaconates. ResearchGate. [Link]

-

Granik, V. G., & Zefirov, N. S. (1971). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1, 1625-1628. [Link]

-

Mohammat, M. F., et al. (2011). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2891. [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Al-Zoubi, R. M., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(13), 4225. [Link]

-

Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5104. [Link]

-

Clark, J. H., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Sodium borohydride. [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3765. [Link]

-

Bobko, A. A., et al. (2016). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 21(11), 1506. [Link]

-

Bovy, P. R., et al. (2017, January 17). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]

-

Gainsford, G. J., & Mason, J. M. (2011). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o118. [Link]

Sources

- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrrolidinone core is a privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals.[1] This document delves into the synthesis, characterization, and potential applications of this specific derivative, offering valuable insights for researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 1227465-53-3, is a chiral molecule featuring a five-membered lactam ring substituted with an ethyl group on the nitrogen atom and a hydroxymethyl group at the C4 position.[2] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl) within a compact framework suggests its potential for forming specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| CAS Number | 1227465-53-3 | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in water and polar organic solvents | |

| Topological Polar Surface Area (TPSA) | 49.33 Ų (calculated for an isomer) | [3] |

| logP | -0.1066 (calculated for an isomer) | [3] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Purification

Diagram 2: Proposed Synthesis Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-(ethylamino)succinate

-

To a solution of diethyl maleate in ethanol, add ethylamine dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude product.

Causality: The Michael addition of ethylamine to the electron-deficient double bond of diethyl maleate is a well-established and efficient method for introducing the N-ethyl group and the succinate backbone in a single step.

Step 2: Cyclization to form Ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate

-

Heat the crude diethyl 2-(ethylamino)succinate under vacuum. The intramolecular cyclization will occur with the elimination of ethanol.

-

The product can be purified by distillation under reduced pressure.

Causality: Thermal condensation is a straightforward method for lactam formation from amino esters. The reaction is driven by the thermodynamic stability of the five-membered ring.

Step 3: Reduction to this compound

-

Dissolve the ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate in a suitable solvent like anhydrous tetrahydrofuran (THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), portion-wise at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Causality: The choice of reducing agent is critical. A strong reducing agent like LiAlH4 will reduce the ester to the primary alcohol without affecting the amide carbonyl. Sodium borohydride can also be effective, often requiring a co-solvent like methanol.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predictions based on its structure and data from analogous compounds.

1H NMR Spectroscopy

-

Ethyl group: A triplet corresponding to the methyl protons (~1.1 ppm) and a quartet for the methylene protons (~3.3 ppm).

-

Pyrrolidinone ring: A series of multiplets for the protons at C3, C4, and C5.

-

Hydroxymethyl group: A doublet for the methylene protons (~3.6 ppm) and a triplet for the hydroxyl proton (variable, depending on solvent and concentration).

13C NMR Spectroscopy

-

Carbonyl group: A peak around 175 ppm.

-

Ethyl group: Two peaks for the methyl and methylene carbons.

-

Pyrrolidinone ring: Peaks corresponding to the three ring carbons.

-

Hydroxymethyl group: A peak around 65 ppm.

Infrared (IR) Spectroscopy

-

O-H stretch: A broad absorption band in the region of 3300-3500 cm-1 due to the hydroxyl group.

-

C=O stretch: A strong absorption band around 1680 cm-1, characteristic of a five-membered lactam.[5]

-

C-N stretch: An absorption band in the region of 1200-1300 cm-1.

-

C-O stretch: An absorption band around 1050 cm-1.

Mass Spectrometry

-

Molecular Ion (M+): The mass spectrum is expected to show a molecular ion peak at m/z = 143.18.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group, the hydroxymethyl group, or cleavage of the pyrrolidinone ring.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the lactam functionality.

-

Hydroxyl Group: This group can be readily derivatized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This allows for the introduction of various functional groups to modulate the compound's properties or to attach it to other molecular scaffolds.

-

Lactam: The amide bond of the lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom can be further alkylated, though this is less common once the N-ethyl group is in place.

The pyrrolidinone scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[1] The introduction of a hydroxymethyl group provides a handle for further chemical modification, making this compound a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets.

Safety Information

Safety data for this compound is limited, but based on available supplier information, the following hazards are indicated.[6]

Table 2: GHS Hazard Information

| Pictogram | Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin irritation (Category 2) | H315: Causes skin irritation | |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation |

Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501.[6]

It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

PubChem. CID 160765293. National Center for Biotechnology Information. [Link]

-

Arctom Scientific. This compound. [Link]

-

Cheméo. Chemical Properties of 1-Ethyl-2-pyrrolidinone. [Link]

-

Katsanou, V., et al. (2014). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 19(9), 13677-13693. [Link]

-

UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]

-

Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]

-

NIST WebBook. 1-Ethyl-2-pyrrolidinone. [Link]

-

D'Andrea, P., & Pedone, C. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 13(6), 117. [Link]

-

PrepChem. Synthesis of (2S,4R)-4-amino-N-ethyl-2-hydroxymethyl pyrrolidine. [Link]

-

NIST WebBook. 1-(Hydroxymethyl)-2-pyrrolidinone. [Link]

-

NIST WebBook. 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-. [Link]

Sources

- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1227465-53-3|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]

- 5. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]

- 6. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS: 1227465-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a functionalized pyrrolidinone derivative. While specific research on this exact molecule is limited, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present its physicochemical properties, a plausible synthetic route, expected analytical characteristics, and potential applications. The pyrrolidin-2-one core is a well-established pharmacophore in medicinal chemistry, suggesting the potential utility of this compound as a building block in drug discovery and materials science.[1][2] This guide aims to serve as a foundational resource for researchers interested in exploring the unique attributes of this molecule.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] Its prevalence stems from a combination of favorable properties: the lactam functionality provides a rigid backbone for the precise spatial orientation of substituents, while the sp3-hybridized carbons allow for the exploration of three-dimensional chemical space.[1][3] This non-planar structure is crucial for creating molecules that can effectively interact with the complex topographies of biological targets.[1][3] Derivatives of 2-pyrrolidinone have demonstrated a wide array of pharmacological activities, including anticonvulsant, anti-inflammatory, antibacterial, and anticancer properties.[2]

This compound incorporates three key functional groups: the core pyrrolidinone lactam, an N-ethyl group, and a hydroxymethyl substituent at the 4-position. The N-alkylation can influence solubility and metabolic stability, while the primary alcohol at the C4 position offers a versatile handle for further chemical modification. This strategic combination of functionalities makes it a potentially valuable intermediate for the synthesis of more complex molecules with tailored biological activities.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, we can infer its key properties based on its structure and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1227465-53-3 | [4][5][6][7] |

| Molecular Formula | C₇H₁₃NO₂ | [4] |

| Molecular Weight | 143.18 g/mol | [4] |

| SMILES | O=C1N(CC)CC(CO)C1 | [5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

The presence of the hydroxyl group and the polar lactam moiety suggests good solubility in polar solvents. The ethyl group on the nitrogen atom may impart a slight increase in lipophilicity compared to its N-unsubstituted counterpart.

Proposed Synthesis and Mechanism

A specific, peer-reviewed synthesis for this compound has not been identified in the current literature. However, a plausible and logical synthetic route can be designed based on established methodologies for the synthesis of related 4-substituted pyrrolidinones. A likely two-step approach would involve the synthesis of the 4-(hydroxymethyl)pyrrolidin-2-one core, followed by N-ethylation.

Step 1: Synthesis of 4-(hydroxymethyl)pyrrolidin-2-one

The precursor, 4-(hydroxymethyl)pyrrolidin-2-one, can be synthesized via the reduction of a suitable starting material like a 4-carboxypyrrolidin-2-one derivative or through cyclization strategies. One documented approach involves the regioselective reduction of pyrrolidine-2,4-diones (tetramic acids) with a reducing agent such as sodium borohydride (NaBH₄).

Caption: Step 1: Reduction to form the core structure.

Causality: The choice of NaBH₄ is critical here. It is a mild reducing agent that can selectively reduce the ketone at the 4-position of the pyrrolidine-2,4-dione without affecting the more stable lactam carbonyl group. This regioselectivity is key to obtaining the desired product.

Step 2: N-Ethylation of 4-(hydroxymethyl)pyrrolidin-2-one

The subsequent N-ethylation can be achieved by reacting the synthesized 4-(hydroxymethyl)pyrrolidin-2-one with an ethylating agent. A common and effective method is the use of an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a suitable base.

Caption: Step 2: N-Ethylation to yield the final product.

Causality: The base, such as sodium hydride (NaH), is essential to deprotonate the nitrogen of the lactam, forming a nucleophilic anion. This anion then readily attacks the electrophilic ethyl group of the ethyl halide in an SN2 reaction to form the N-ethylated product. The use of a strong, non-nucleophilic base like NaH is crucial to prevent side reactions.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(hydroxymethyl)pyrrolidin-2-one

-

Dissolve pyrrolidine-2,4-dione in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone.

-

Acidify the mixture with dilute HCl to a pH of ~2-3.

-

Concentrate the solution under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude 4-(hydroxymethyl)pyrrolidin-2-one by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous tetrahydrofuran (THF).

-

Add a solution of 4-(hydroxymethyl)pyrrolidin-2-one in anhydrous THF dropwise to the suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Analytical Characterization (Predicted)

The unambiguous identification of synthesized this compound would rely on a combination of spectroscopic techniques.[8] While experimental spectra for this specific compound are not available, we can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons on the pyrrolidinone ring, and the hydroxymethyl group. The diastereotopic protons of the CH₂ group adjacent to the chiral center at C4 would likely appear as distinct signals.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the lactam will have a characteristic downfield shift (around 175 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₇H₁₃NO₂.

Potential Applications in Research and Development

Given the prevalence of the pyrrolidinone scaffold in bioactive molecules, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.[1][9]

Caption: Potential application pathways for the title compound.

Drug Discovery: The primary alcohol functionality serves as a convenient point for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to an ether, ester, or amine through various chemical transformations. These modifications allow for the introduction of diverse pharmacophoric groups to explore structure-activity relationships (SAR) in drug discovery programs.[2] The pyrrolidinone core itself has been associated with a range of biological targets, and this compound could be a starting point for developing novel inhibitors or modulators.[1]

Materials Science: The hydroxymethyl group also makes this molecule a potential monomer for the synthesis of functional polymers. Polyamides or polyesters incorporating this pyrrolidinone moiety could exhibit unique properties, such as enhanced thermal stability or specific binding capabilities.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on related pyrrolidinone compounds, it should be handled with appropriate care in a laboratory setting. N-alkylpyrrolidones, such as N-ethyl-2-pyrrolidone, are classified as reproductive toxicants.[10][11] Therefore, it is prudent to assume that this compound may have similar hazards.

General Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structure, combining the biologically relevant pyrrolidinone core with versatile functional groups, positions it as a valuable tool for synthetic chemists in both academia and industry. While a detailed experimental profile is yet to be published, this technical guide provides a solid, scientifically grounded framework for its synthesis, characterization, and potential applications. Further research into this and related compounds is warranted to fully unlock their potential in drug discovery and materials science.

References

-

D'Andrea, P., & Raimondi, M. V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 799. [Link]

-

Zulkifli, S. N. A. M., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia, 10(1), 102-106. [Link]

-

ResearchGate. (n.d.). Representative applications of 2‐pyrrolidones. [Link]

-

Hussein, M. S. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. Chemical Science International Journal, 17(2), 1-8. [Link]

-

McPhee, K., et al. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025. [Link]

-

1PlusChem. (n.d.). This compound. [Link]

-

Langer, P., et al. (2009). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry, 74(15), 5539–5545. [Link]

-

Langer, P., et al. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]

-

D'Andrea, P., & Raimondi, M. V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

PubChem. (n.d.). N-ethyl-2-pyrrolidone. [Link]

-

Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

-

ResearchGate. (2016). (PDF) Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. [Link]

-

Van Hout, M. C., et al. (2021). Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. Drug Testing and Analysis, 13(9), 1627-1634. [Link]

-

PubChem. (n.d.). 1-(hydroxymethyl)pyrrolidin-2-one. [Link]

-

Chemical Science International Journal. (n.d.). View of Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. [Link]

-

National Institutes of Health. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

NIST. (n.d.). 1-Ethyl-2-pyrrolidinone. [Link]

-

Jaunky, D., et al. (2019). Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration. Archives of Toxicology, 93(4), 935-947. [Link]

-

ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]

-

National Institutes of Health. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1pchem.com [1pchem.com]

- 5. 1227465-53-3|this compound|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. arctomsci.com [arctomsci.com]

- 8. Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to the Mechanism of Action of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one: A Novel Pyrrolidinone Derivative

Abstract

The pyrrolidinone class of molecules, particularly the racetams, has been a subject of intense research for decades due to their potential nootropic, neuroprotective, and anticonvulsant properties.[1][2] 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is a novel derivative within this class. While its specific biological activities are yet to be fully characterized, its structural similarity to established nootropics suggests it may possess significant cognitive-enhancing and neuroprotective effects. This technical guide outlines a comprehensive, multi-tiered research framework to elucidate the mechanism of action of this compound. We will progress from foundational in silico and in vitro characterizations to more complex cell-based assays and culminate in preclinical in vivo validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neurotherapeutics.

Introduction: The Pyrrolidinone Scaffold and the Promise of this compound

The 2-oxopyrrolidine nucleus is a foundational scaffold for a range of psychoactive agents, with piracetam being the progenitor of the "nootropic" class, a term coined to describe compounds that enhance learning and memory.[2] The mechanisms of action for these molecules are not fully resolved but are thought to involve the modulation of central neurotransmitter systems, including the cholinergic and glutamatergic pathways.[1][3] Some racetams, like aniracetam, are known to act as positive allosteric modulators of AMPA receptors, which are critical for synaptic plasticity.[1][4]

This compound, with its characteristic pyrrolidinone ring, an ethyl group at the nitrogen, and a hydroxymethyl group at the 4th position, presents a unique chemical entity. The ethyl group may influence its lipophilicity and ability to cross the blood-brain barrier, while the hydroxymethyl group could offer a site for further metabolic modification or interaction with biological targets.[5][6][7][8] This guide proposes a systematic approach to unravel its potential as a novel cognitive enhancer.

Phase I: Foundational Characterization and In Silico Assessment

Before embarking on extensive biological assays, a foundational understanding of the physicochemical properties and predicted biological activity of this compound is crucial.

Physicochemical Profiling

A critical initial step is to determine the compound's solubility, lipophilicity (LogP), and pKa. These parameters will inform formulation for in vitro and in vivo studies and provide initial insights into its potential for blood-brain barrier penetration.[5][6][7][8]

In Silico Prediction of ADME and Target Affinity

Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. Furthermore, molecular docking studies can be employed to predict its binding affinity to known nootropic targets, such as AMPA receptors, NMDA receptors, and various cholinergic receptors.[9]

Table 1: Hypothetical In Silico Prediction Results for this compound

| Parameter | Predicted Value | Implication |

| LogP | 1.2 | Moderate lipophilicity, suggesting potential for BBB penetration. |

| Blood-Brain Barrier Permeability | High | Indicates the compound is likely to reach the central nervous system. |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux from the brain.[5][6][7][8] |

| AMPA Receptor Binding Affinity | Moderate | Suggests a potential mechanism of action similar to other racetams. |

| Muscarinic M1 Receptor Affinity | Low | May not have a primary direct cholinergic agonist effect. |

Phase II: In Vitro Mechanistic Elucidation

This phase will utilize a series of cell-based assays to investigate the direct effects of this compound on neuronal cells and to identify its primary molecular targets.

Neuronal Viability and Neuroprotection Assays

The initial in vitro experiments will determine the compound's cytotoxicity profile in primary neuronal cultures or a relevant neuronal cell line (e.g., SH-SY5Y). Subsequently, its neuroprotective potential will be assessed against stressors like glutamate-induced excitotoxicity or oxidative stress.[9]

Investigation of Neuronal Activity and Plasticity

Changes in intracellular calcium levels are a key indicator of neuronal activity.[10][11] Using a fluorescent calcium indicator like Fura-2 AM, we can assess whether this compound modulates spontaneous or evoked neuronal activity in cultured neurons.[12] An increase in calcium transients in response to the compound could suggest an excitatory effect.[10][13][14]

Experimental Protocol: Calcium Imaging in Primary Cortical Neurons

-

Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated glass-bottom dishes.

-

Dye Loading: After 7-10 days in vitro, incubate the neurons with Fura-2 AM (2-5 µM) in Tyrode's solution for 30-45 minutes at 37°C.[12]

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Baseline Recording: Record baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

-

Compound Application: Perfuse the cells with a solution containing this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.

Nootropic compounds may promote neuronal plasticity. A neurite outgrowth assay can determine if this compound influences the growth and branching of neurites, a key aspect of neuronal development and repair.[15][16][17][18][19]

Experimental Protocol: Neurite Outgrowth Assay

-

Cell Plating: Seed a neuronal cell line (e.g., PC12 or iPSC-derived neurons) on laminin-coated 96-well plates.[19]

-

Treatment: After cell attachment, treat the cells with varying concentrations of this compound, a positive control (e.g., Nerve Growth Factor), and a vehicle control.

-

Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

-

Staining and Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Acquire images using a high-content imaging system.

-

Quantification: Use automated image analysis software to measure neurite length and branching per neuron.

Receptor Binding and Functional Assays

Based on the in silico predictions and the known pharmacology of related compounds, we will investigate the interaction of this compound with key neurotransmitter receptors.

Many racetams potentiate AMPA receptor function.[1][4][20][21][22][23] A whole-cell patch-clamp electrophysiology study on cultured hippocampal neurons can determine if this compound modulates AMPA-mediated currents. An increase in the amplitude or a slowing of the decay of these currents in the presence of the compound would indicate positive allosteric modulation.

While direct binding to cholinergic receptors may be weak, pyrrolidinone derivatives can influence acetylcholine release and utilization.[3] An acetylcholinesterase (AChE) inhibition assay can be performed to rule out this as a primary mechanism.[24] Furthermore, a microdialysis study in a later in vivo phase could assess acetylcholine levels in the hippocampus.

Diagram: Proposed In Vitro Investigation Workflow

Caption: A workflow for the initial in vitro characterization of this compound.

Phase III: In Vivo Validation of Cognitive Enhancement

The final phase of this investigation will involve assessing the cognitive-enhancing effects of this compound in rodent models.

Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic receptor antagonist, is widely used to induce memory deficits in rodents, providing a reliable model to screen for nootropic activity.[25][26][27][28][29] The ability of this compound to reverse these deficits will be a strong indicator of its pro-cognitive potential.[30][31]

Experimental Protocol: Scopolamine-Induced Amnesia in Mice

-

Animal Groups: Male C57BL/6 mice will be divided into: Vehicle + Saline, Scopolamine + Vehicle, Scopolamine + this compound (multiple doses), and Scopolamine + Positive Control (e.g., Piracetam).

-

Drug Administration: this compound or vehicle will be administered orally (p.o.) 60 minutes before the behavioral test. Scopolamine (1 mg/kg) or saline will be administered intraperitoneally (i.p.) 30 minutes before the test.

-

Behavioral Testing (T-Maze): A T-maze spontaneous alternation task will be used to assess spatial working memory.[32][33][34][35][36] An increase in the percentage of spontaneous alternations in the compound-treated group compared to the scopolamine-only group would indicate cognitive enhancement.

-

Biochemical Analysis: Following behavioral testing, brain tissue (hippocampus and cortex) will be collected to measure levels of acetylcholine and acetylcholinesterase activity, as well as markers of oxidative stress.[30]

Table 2: Hypothetical T-Maze Spontaneous Alternation Results

| Treatment Group | Spontaneous Alternation (%) | p-value vs. Scopolamine + Vehicle |

| Vehicle + Saline | 75 ± 5 | < 0.01 |

| Scopolamine + Vehicle | 50 ± 4 | - |

| Scopolamine + Compound (10 mg/kg) | 60 ± 5 | < 0.05 |

| Scopolamine + Compound (30 mg/kg) | 72 ± 6 | < 0.01 |

| Scopolamine + Piracetam (100 mg/kg) | 68 ± 5 | < 0.01 |

Diagram: Potential Signaling Pathway of this compound

Caption: A hypothesized mechanism involving positive modulation of AMPA receptors.

Conclusion

This technical guide presents a comprehensive and logical framework for the systematic investigation of the mechanism of action of this compound. By progressing from in silico and foundational in vitro studies to more complex cell-based assays and in vivo models, a clear picture of its pharmacological profile can be established. The proposed experiments are designed to test the hypothesis that this novel pyrrolidinone derivative acts as a cognitive enhancer, potentially through the modulation of glutamatergic neurotransmission and the promotion of neuronal plasticity. The successful execution of this research plan will not only elucidate the specific mechanisms of this compound but also contribute to the broader understanding of the pharmacology of nootropic agents.

References

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (n.d.). PubMed. [Link]

-

Neurite Outgrowth and Cell Health Analysis Protocol. (n.d.). Sartorius. [Link]

-

Racetam. (n.d.). Wikipedia. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research. Brain Research Reviews, 19(2), 180–222. [Link]

-

High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. (n.d.). National Center for Biotechnology Information. [Link]

-

Calcium imaging for analgesic drug discovery. (n.d.). PubMed Central. [Link]

-

Neurite Outgrowth Assay. (2016). PubMed Central. [Link]

-

Guide to Racetam Nootropics: Effects, Uses & How They Work. (n.d.). CereFLEX Labs. [Link]

-

T-maze Forced Alternation and Left-right Discrimination Tasks for Assessing Working and Reference Memory in Mice. (2012). JoVE. [Link]

-

Nicoletti, F., et al. (1992). Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs. Functional Neurology, 7(5), 413-422. [Link]

-

Development and characterization of a scalable calcium imaging assay using human iPSC-derived neurons. (n.d.). PubMed Central. [Link]

-

Mechanism of Action for the Racetams: Mineralocorticoid Receptors (MR)? (2014). Reddit. [Link]

-

In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. (n.d.). Future Science. [Link]

-

Neurite Outgrowth Assay. (n.d.). Cyprotex. [Link]

-

In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. (2019). ResearchGate. [Link]

-

The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (n.d.). PubMed Central. [Link]

-

O'Neill, M. J., & Bleakman, D. (2004). AMPA receptor potentiators as cognitive enhancers. Current Opinion in Investigational Drugs, 5(7), 746-754. [Link]

-

T-maze alternation in the rodent. (2006). ResearchGate. [Link]

-

Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. (n.d.). National Journal of Physiology, Pharmacy and Pharmacology. [Link]

-

What is the mechanism of Piracetam? (2024). Patsnap Synapse. [Link]

-

Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. (n.d.). MDPI. [Link]

-

Pyrrolidone derivatives. (n.d.). PubMed. [Link]

-

Scopolamine induced Rodent Amnesia Model. (n.d.). Creative Biolabs. [Link]

-

In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. (2019). Taylor & Francis Online. [Link]

-

Screening of nootropics: An overview of preclinical evaluation techniques. (n.d.). International Journal of Pharmacy. [Link]

-

Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

-

Apparatus design and behavioural testing protocol for the evaluation of spatial working memory in mice through the spontaneous alternation T-maze. (2021). Scientific Reports. [Link]

-

The Discrete Paired-trial Variable-delay T-maze Task to Assess Working Memory in Mice. (n.d.). Bio-protocol. [Link]

-

Scopolamine-Induced Amnesia Model of Alzheimer's Disease. (n.d.). Charles River Laboratories. [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2022). ResearchGate. [Link]

-

In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. (2019). Taylor & Francis Online. [Link]

-

Kilbinger, H., & Löffelholz, K. (1976). Some pharmacological properties of the false cholinergic transmitter acetylpyrrolidinecholine and its precursor pyrrolidinecholine. Naunyn-Schmiedeberg's Archives of Pharmacology, 295(1), 1-7. [Link]

-

Calcium Imaging in Drug Discovery for Psychiatric Disorders. (2020). PubMed Central. [Link]

-

The pharmacological properties of the cholinergic false transmitter, N-2-acetoxyethyl-N-methylpyrrolidinium, and its precursor, N-2-hydroxyethyl-N-methylpyrrolidinium. (n.d.). PubMed. [Link]

-

Lynch, G. (2004). AMPA receptor modulators as cognitive enhancers. Current Opinion in Pharmacology, 4(1), 4-11. [Link]

-

Calcium Imaging of Cortical Neurons using Fura-2 AM. (2023). YouTube. [Link]

-

T-maze. (n.d.). Wikipedia. [Link]

-

Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (2023). PubMed Central. [Link]

-

The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (2014). ResearchGate. [Link]

-

Calcium imaging in disease modeling and drug discovery. (n.d.). ResearchGate. [Link]

-

A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (n.d.). MDPI. [Link]

-

Cognition Models and Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]

-

Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (n.d.). PubMed Central. [Link]

-

What are AMPA receptor modulators and how do they work? (2024). Patsnap Synapse. [Link]

-

The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases. (n.d.). National Center for Biotechnology Information. [Link]

-

Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. (n.d.). Frontiers. [Link]

Sources

- 1. Racetam - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. tandfonline.com [tandfonline.com]

- 9. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke [mdpi.com]

- 10. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and characterization of a scalable calcium imaging assay using human iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Calcium Imaging in Drug Discovery for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sartorius.com [sartorius.com]

- 16. Neurite Outgrowth Assays [sigmaaldrich.com]

- 17. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 20. AMPA receptor potentiators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. AMPA receptor modulators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]

- 23. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmascholars.com [pharmascholars.com]

- 25. njppp.com [njppp.com]

- 26. mdpi.com [mdpi.com]

- 27. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]

- 28. criver.com [criver.com]

- 29. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. T-maze Forced Alternation and Left-right Discrimination Tasks for Assessing Working and Reference Memory in Mice [jove.com]

- 33. researchgate.net [researchgate.net]

- 34. Apparatus design and behavioural testing protocol for the evaluation of spatial working memory in mice through the spontaneous alternation T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. bio-protocol.org [bio-protocol.org]

- 36. T-maze - Wikipedia [en.wikipedia.org]

Introduction: The Pyrrolidinone Core as a Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Pyrrolidinone Derivatives

The five-membered nitrogen-containing lactam, known as the pyrrolidinone or 2-oxopyrrolidine ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in both natural products and synthetically derived therapeutic agents is a testament to its remarkable versatility.[3][4][5][6] This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of effects to provide a deep, mechanistic understanding of why the pyrrolidinone scaffold is so effective. We will explore its diverse biological activities, the underlying molecular mechanisms, and the robust experimental protocols required to validate these findings.

The immense interest in this scaffold arises from its unique stereochemical and physicochemical properties.[7] The non-planar, sp3-hybridized nature of the ring allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[7] This "pseudorotation" and the potential for stereoisomers mean that subtle changes in the spatial orientation of substituents can lead to vastly different biological profiles, enabling fine-tuning of drug candidates for specific protein targets.[7] Furthermore, the pyrrolidinone motif can enhance aqueous solubility and provides both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), facilitating critical interactions within biological targets.[8]

From the serendipitous discovery of the nootropic agent Piracetam to the development of targeted therapeutics for cancer and infectious diseases, the pyrrolidinone core has proven to be a remarkably fruitful starting point for innovation.[9][10] This document will serve as a technical resource, elucidating the journey from chemical structure to validated biological function.

A Spectrum of Therapeutic Potential: Key Biological Activities

Pyrrolidinone derivatives exhibit a vast and clinically relevant range of biological activities, underscoring their importance as "versatile lead compounds" in designing potent bioactive agents.[1][3]

Neuroprotective and Nootropic Effects

The history of pyrrolidinone pharmacology is deeply rooted in neuroscience.[10] The class was initially defined by its "nootropic" or cognitive-enhancing effects, first observed with Piracetam.[9] This has expanded to include significant neuroprotective properties, offering potential treatments for neurodegenerative conditions like Alzheimer's disease and ischemic stroke.[11][12]

-

Mechanism of Action: The neuroprotective effects are often multi-faceted. Some derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine; this action helps to alleviate cognitive deficits.[11][13] Others function as potent sodium channel blockers, preventing the excessive neuronal firing that leads to cell death during ischemic events.[12] Certain synthetic cathinone derivatives containing the pyrrolidinone structure, such as α-PHiP, act as potent inhibitors of dopamine and norepinephrine reuptake, producing powerful psychostimulant effects.[14] In models of glutamate-induced excitotoxicity, a key pathway in neuronal death, specific pyrrolidinone compounds have been shown to significantly increase cell survival rates.[15]

Anticancer Activity

The pyrrolidinone scaffold is a key component in a growing number of potent anticancer agents. These derivatives have demonstrated cytotoxicity against a wide array of human cancer cell lines, including lung adenocarcinoma, pancreatic carcinoma, melanoma, and triple-negative breast cancer.[16][17][18][19]

-

Mechanism of Action: The anticancer effects are achieved through various mechanisms. Some derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest, effectively halting the proliferation of cancer cells.[20] Others have been found to inhibit crucial signaling pathways, such as the PI3K pathway, which is often dysregulated in cancer.[19] The design of these molecules often involves attaching other known pharmacophores, like the 3,4,5-trimethoxyphenyl moiety, to the pyrrolidinone core to enhance potency and selectivity.[16]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and pyrrolidinone derivatives represent a promising class of anti-inflammatory agents.[2][21][22]

-

Mechanism of Action: A primary mechanism is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[21][22] These enzymes are responsible for producing prostaglandins and leukotrienes, which are potent inflammatory mediators.[22] By blocking these pathways, pyrrolidinone derivatives can effectively reduce inflammation, as demonstrated in models like carrageenan-induced paw edema in rodents.[22] Another important target is the Autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis, which is upregulated in various pathological inflammatory conditions; specific pyrrolidinone derivatives have been developed as potent ATX inhibitors.[23]

Antimicrobial and Antiviral Activity

With the rise of antimicrobial resistance, the need for novel therapeutic agents is critical. Pyrrolidinone derivatives have shown significant promise as antibacterial, antifungal, and antiviral agents.[3][24][25][26]

-

Antibacterial/Antifungal Mechanisms: These compounds can exert their effects through multiple routes. Some derivatives inhibit essential bacterial enzymes like topoisomerase, which is necessary for DNA replication.[6] A particularly compelling area of research is the ability of certain pyrrolidine-2,3-diones to not only kill planktonic (free-floating) bacteria like S. aureus but also to inhibit and eradicate biofilms, which are notoriously resistant to conventional antibiotics.[27]

-

Antiviral Mechanisms: The pyrrolidinone ring is a structural component of several approved antiviral drugs, particularly those targeting the hepatitis C virus (HCV) enzyme serine protease NS3.[5] Spiro-fused pyrrolidine derivatives have also been identified as active compounds against the influenza A virus.[28]

The diverse activities of this scaffold are a direct result of its structural versatility, allowing it to be tailored to interact with a wide range of biological targets.

Caption: Logical relationships of the pyrrolidinone scaffold.

Experimental Evaluation: Self-Validating Protocols

The transition from a synthesized compound to a validated drug candidate is built on a foundation of rigorous biological testing.[29] A well-designed experimental cascade ensures that data is robust, reproducible, and directly informs the next steps of drug optimization.[30] The following protocols are presented as self-validating systems, where initial broad screening assays lead to more specific, mechanistic studies.

Caption: Bioassay-guided drug discovery workflow.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a crucial first-pass assay for any compound being evaluated for anticancer activity. It provides a quantitative measure of a compound's ability to inhibit cell viability.[18]

-

Objective: To determine the half-maximal effective concentration (EC50) of pyrrolidinone derivatives against various cancer cell lines.[19]

-

Materials:

-

Human cancer cell lines (e.g., A549 lung, Panc-1 pancreatic, IGR39 melanoma).[16][19]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test pyrrolidinone derivatives dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol).

-

Microplate reader.

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., an approved chemotherapeutic agent like AraC) in culture medium.[16] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (DMSO only).

-

Incubation: Incubate the plates for 48-72 hours. The causality for this duration is to allow sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the EC50 value using non-linear regression analysis.

-

Protocol 2: In Vitro Anti-inflammatory COX/LOX Enzyme Inhibition Assay

This protocol is essential for screening compounds for their ability to target the arachidonic acid pathway, a key mechanism in inflammation.[22]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrrolidinone derivatives against COX-1, COX-2, and LOX enzymes.[21]

-

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Lipoxygenase (LOX) enzyme (e.g., from soybean).

-

Arachidonic acid (substrate).

-

Chromogenic substrates (e.g., TMPD for COX).

-

Test pyrrolidinone derivatives and reference compounds (e.g., Indomethacin, Celecoxib).[21][22]

-

Appropriate buffer systems (e.g., Tris-HCl, pH 8.0).

-

96-well plates and a spectrophotometer.

-

-

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test compounds and reference inhibitors.

-

Enzyme Reaction (COX Assay): In a 96-well plate, add buffer, heme, the COX-1 or COX-2 enzyme, and the test compound. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiation: Start the reaction by adding arachidonic acid and the chromogenic substrate TMPD. The enzyme converts arachidonic acid, and the subsequent reaction oxidizes TMPD, causing a color change.

-

Measurement: Incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) and measure the change in absorbance at the appropriate wavelength (e.g., 550 nm).[22]

-

LOX Assay: A similar principle is applied for the LOX assay, where the formation of hydroperoxides from linoleic or arachidonic acid is measured, often by monitoring the increase in absorbance at 234 nm.

-

Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 values by plotting inhibition versus log-concentration.

-

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and well-validated in vivo model to assess the acute anti-inflammatory activity of a compound.[22]

-

Objective: To evaluate the ability of pyrrolidinone derivatives to reduce acute inflammation in rodents.

-

Animals: Wistar rats or Swiss albino mice.

-

Materials:

-

λ-Carrageenan (1% w/v in saline).

-

Test pyrrolidinone derivatives and a reference drug (e.g., Indomethacin).

-

Plethysmometer or digital calipers for measuring paw volume/thickness.

-

-

Step-by-Step Methodology:

-

Acclimatization: Acclimatize animals for at least one week before the experiment to reduce stress-induced variability.

-

Compound Administration: Administer the test compounds and the reference drug orally or via intraperitoneal injection at a predetermined time (e.g., 60 minutes) before inducing inflammation. A vehicle control group receives only the solvent.

-

Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. This injection is the inflammatory stimulus.

-

Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at several time points afterward (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. The choice to measure over several hours is to capture the peak inflammatory response and the duration of the drug's effect.

-

Data Presentation & Structure-Activity Insights

Effective data presentation is key to understanding structure-activity relationships (SAR). Summarizing quantitative results in tables allows for direct comparison of compound potency.

Table 1: Anticancer Activity of Selected Pyrrolidinone-Hydrazone Derivatives

| Compound ID | Target Cell Line | EC50 (µM) | Selectivity Index (Cancer vs. Fibroblast) | Reference |

|---|---|---|---|---|

| 13 | IGR39 (Melanoma) | 2.50 ± 0.46 | 2.8 | [19] |

| 13 | PPC-1 (Prostate) | 3.63 ± 0.45 | >2.0 | [19] |

| 13 | Panc-1 (Pancreatic) | 5.77 ± 0.80 | 1.2 | [19] |

| Derivative 8 | IGR39 (Melanoma) | High | N/A | [17] |

| Derivative 12 | MDA-MB-231 | High | N/A |[17] |

Data presented is illustrative and synthesized from referenced literature. EC50 values represent the concentration for 50% effective response.

The SAR for pyrrolidinone derivatives is complex and highly dependent on the biological target. However, general trends can be observed. For instance, in a series of anti-inflammatory agents, the presence of acidic moieties at a specific distance and orientation within the LOX active site was crucial for inhibitory activity.[21] In another study on anticancer agents, derivatives bearing a 3,4,5-trimethoxyphenyl scaffold were found to be particularly potent.[16] These insights are critical for guiding medicinal chemists in the rational design of next-generation compounds.

Conclusion and Future Perspectives

The pyrrolidinone core is unequivocally a privileged structure in drug discovery, offering a robust and adaptable framework for developing therapeutics against a wide range of diseases.[3][6][7] Its unique three-dimensional geometry and favorable physicochemical properties allow for the creation of highly potent and selective agents targeting neurological disorders, cancer, inflammation, and infectious diseases.[4][7]

The future of pyrrolidinone research lies in the continued exploration of novel derivatives through innovative synthetic strategies and the application of advanced screening technologies.[2] A deeper understanding of the structure-activity relationships, aided by computational modeling and in silico docking experiments, will enable more rational drug design.[21][31] Furthermore, as our understanding of disease biology evolves, the versatility of the pyrrolidinone scaffold will undoubtedly be leveraged to engage novel and challenging biological targets, solidifying its legacy as a cornerstone of medicinal chemistry.

References

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

-

Pyrrolidone derivatives. PubMed. Available at: [Link]

-

Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. PubMed. Available at: [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate. Available at: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. Bentham Science. Available at: [Link]

-

Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Royal Society of Chemistry. Available at: [Link]

-